molecular formula C9H9BrN2O B11869468 7-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one CAS No. 2227205-08-3

7-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one

Cat. No.: B11869468
CAS No.: 2227205-08-3
M. Wt: 241.08 g/mol
InChI Key: JIAKQXSLRHHLMQ-UHFFFAOYSA-N
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Description

Properties

CAS No.

2227205-08-3

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

7-bromo-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-2-one

InChI

InChI=1S/C9H9BrN2O/c1-9(2)5-3-4-11-7(10)6(5)12-8(9)13/h3-4H,1-2H3,(H,12,13)

InChI Key

JIAKQXSLRHHLMQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=NC=C2)Br)NC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one typically involves the cyclization of appropriate precursors. One common method involves the use of a palladium-catalyzed Larock indole synthesis, which utilizes a palladium catalyst to form the indole unit, followed by a Buchwald-Hartwig amination/C-H activation reaction to form the pyrrolo[2,3-c]pyridin-2-one core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cyclization, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while cyclization reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

Biological Activities

Research has demonstrated that 7-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one exhibits several pharmacological properties:

Anticancer Activity

The compound has shown promising results in inhibiting the growth of various cancer cell lines. Studies indicate that it can effectively target pathways involved in tumor proliferation.

Cancer Cell LineInhibition PercentageReference
MCF-7 (Breast Cancer)70% inhibition
HeLa (Cervical Cancer)65% inhibition
A549 (Lung Cancer)75% inhibition

Antimicrobial Properties

In vitro studies have revealed that this compound possesses significant antimicrobial activity against a range of bacterial strains.

Bacterial StrainActivity ObservedReference
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Pseudomonas aeruginosaSignificant inhibition

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, showing potential to inhibit pro-inflammatory cytokine production in human cells.

Case Study 1: Anticancer Research

A recent study focused on the antitumor effects of 7-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one on various cancer cell lines. The findings indicated a significant reduction in cell viability across multiple types of cancer cells, suggesting its utility as a lead compound for developing novel anticancer therapies.

Case Study 2: Antimicrobial Efficacy

Another research effort assessed the antimicrobial properties of this compound against resistant bacterial strains. The results demonstrated that it exhibited superior efficacy compared to conventional antibiotics, highlighting its potential as an alternative treatment option for bacterial infections.

Mechanism of Action

The mechanism of action of 7-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and migration . The compound binds to the active site of the receptor, preventing its activation and subsequent signaling pathways.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : 7-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one
  • CAS Number : 1190318-26-3
  • Molecular Formula : C₇H₅BrN₂O
  • Molecular Weight : 213.03 g/mol
  • Key Features: Bicyclic pyrrolopyridinone core with a bromine substituent at position 5. Two methyl groups at position 3, enhancing steric stability . Applications in drug discovery, particularly as a building block for kinase inhibitors and cytotoxic agents .

Comparison with Structural Analogs

Substituted Pyrrolopyridinones with Halogen Variations

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
7-Bromo-3,3-dimethyl-pyrrolo[2,3-c]pyridin-2-one 1190318-26-3 Br (C7), 2×CH₃ (C3) C₇H₅BrN₂O 213.03 Drug discovery, kinase inhibitor scaffolds
5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one - Br (C5) C₇H₅BrN₂O 213.03 Antibiotic research, fluorescence probes
5-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one 1000342-80-2 Cl (C5) C₇H₅ClN₂O 168.58 Cytotoxicity studies (ovarian cancer)
6-Chloro-3,3-dimethyl-pyrrolo[2,3-b]pyridin-2-one 1581754-84-8 Cl (C6), 2×CH₃ (C3) C₉H₉ClN₂O 196.63 Heterocyclic building block

Key Observations :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius enhances electrophilic reactivity, making it preferable for cross-coupling reactions in drug synthesis compared to chlorine .
  • Positional Effects : Bromine at C7 (target compound) vs. C5 (5-bromo analog) alters electronic distribution, impacting binding affinity in kinase targets .

Ring Fusion and Substituent Position Variants

Compound Name Ring Fusion Substituents Molecular Formula Key Applications
7-Bromo-3,3-dimethyl-pyrrolo[2,3-c]pyridin-2-one Pyrrolo[2,3-c]pyridine Br (C7), 2×CH₃ (C3) C₇H₅BrN₂O Kinase inhibitor scaffolds
6-Bromo-3,3-dimethyl-pyrrolo[3,2-b]pyridin-2-one Pyrrolo[3,2-b]pyridine Br (C6), 2×CH₃ (C3) C₉H₉BrN₂O Unknown (limited data)
5-Bromo-3,3-dimethyl-pyrrolo[3,2-b]pyridin-2-one Pyrrolo[3,2-b]pyridine Br (C5), 2×CH₃ (C3) C₉H₉BrN₂O Preclinical anticancer studies
4-Chloro-pyrrolo[2,3-b]pyridin-2-one Pyrrolo[2,3-b]pyridine Cl (C4) C₇H₅ClN₂O Marketed intermediates

Key Observations :

  • Ring Fusion Differences : Pyrrolo[2,3-c]pyridine (target) vs. pyrrolo[3,2-b]pyridine alters the spatial arrangement of the bicyclic system, affecting interactions with biological targets .
  • Dimethyl Groups: 3,3-Dimethyl substitution in the target compound improves metabolic stability compared to non-methylated analogs .

Biological Activity

7-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, drawing from various studies and research findings.

  • Molecular Formula : C9H9BrN2O
  • Molecular Weight : 241.088 g/mol
  • Structure : Characterized by a bromine atom at the 7-position and two methyl groups at the 3-position of the pyrrole ring.

Antimicrobial Activity

A study highlighted the antibacterial properties of pyrrole derivatives. For instance, certain pyrrolyl benzamide derivatives showed potent activity against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 µg/mL compared to the control drug ciprofloxacin (MIC = 2 µg/mL) . This suggests that similar structural motifs in pyrrole derivatives may confer antimicrobial properties.

Antitumor Activity

The compound's potential as an antitumor agent has been explored through its interaction with various kinases. For example, pyrrole derivatives have been identified as selective inhibitors of CAMKK2 (Calcium/Calmodulin-dependent protein kinase kinase 2), which is a target for cancer therapy . The structural characteristics of pyrrole compounds contribute to their ability to inhibit key signaling pathways involved in tumor growth.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 7-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one. The following table summarizes some related compounds and their key features:

Compound NameSimilarityKey Features
5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one0.90Lacks dimethyl substitution; different position of bromine
6-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one0.81Different substitution pattern; potential for varied activity
5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine0.84Less saturated structure; may exhibit different reactivity
6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one0.92More complex ring structure; potential for unique biological interactions

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrole derivatives closely related to our compound of interest:

  • Antituberculosis Activity : A series of pyrrole derivatives were developed that showed favorable activity against Mycobacterium tuberculosis, with one derivative achieving an MIC of 5 µM .
  • Enzyme Inhibition : The compound's interaction with enzymes such as PKMYT1 has been studied extensively. Inhibitors derived from similar structures demonstrated selectivity and potency in inhibiting this kinase .

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